2-(4-chloro-3-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-8-13(4-5-14(12)18)24-10-17(23)21-15-9-16(20-11-19-15)22-6-2-3-7-22/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOHAZFGXXXDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Pyrimidine Derivative Synthesis: The synthesis of the pyrimidine derivative involves the reaction of a suitable pyrimidine precursor with pyrrolidine under controlled conditions.
Coupling Reaction: The final step involves coupling the phenoxyacetic acid intermediate with the pyrimidine derivative in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenoxy group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to study enzyme interactions or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Yield: The target compound’s absence of bulky substituents (e.g., indazole or thienopyrimidine) might theoretically improve synthetic yields compared to analogs like 13d (28.26%) or the indazole-containing compound from (16%). However, the thienopyrimidine analog 4n achieved a higher yield (52%), likely due to optimized boronic acid coupling conditions .
Role of the Pyrrolidine Group :
- Pyrrolidin-1-yl substituents on pyrimidine (common in all analogs) enhance solubility and conformational flexibility, which may improve target engagement. For example, 4n incorporates a pyrrolidin-1-yl-ethoxy group to enhance membrane permeability .
Acetamide Linker Variations: The cyclopropyl-acetamide in and the chloro-fluorophenyl-acetamide in demonstrate how terminal modifications influence physicochemical properties. The target compound’s 4-chloro-3-methylphenoxy group may confer moderate lipophilicity, balancing bioavailability and binding .
Molecular Weight and Drug-Likeness
| Compound | Molecular Weight (g/mol) | Lipinski Violations |
|---|---|---|
| Target Compound | ~420 (estimated) | 0 (predicted) |
| 13d () | 490.26 | 1 (MW > 500) |
| 4n () | ~650 | 2 (MW, LogP) |
- The target compound’s estimated molecular weight (~420 g/mol) aligns with Lipinski’s Rule of Five, suggesting favorable oral bioavailability compared to higher-MW analogs like 4n .
Biological Activity
The compound 2-(4-chloro-3-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic organic molecule characterized by a phenoxy acetamide structure. It has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.8 g/mol. The structural composition includes a chloro and methyl substitution on the phenyl ring, a pyrimidine moiety, and a pyrrolidine group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₄O₂ |
| Molecular Weight | 346.8 g/mol |
| CAS Number | 1396856-03-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The binding affinity and specificity of the compound can inhibit or modulate the activity of these targets. Research indicates that it may influence pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties by targeting various enzymes involved in cancer cell growth. For instance, derivatives of pyrimidine have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer progression .
Case Study:
A study evaluated the efficacy of similar compounds in inhibiting cancer cell lines. The results indicated that these compounds could reduce cell viability significantly in several cancer types, including breast and colon cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Research has suggested that similar phenoxy acetamides can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation-related symptoms.
Research Findings
Numerous studies have focused on the biological activity of related compounds, providing insights into structure-activity relationships (SAR). These findings suggest that modifications in the chemical structure can enhance the biological efficacy of the compounds.
Q & A
Q. What are the standard synthetic routes for 2-(4-chloro-3-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Substitution reactions under alkaline conditions to introduce aryl ether groups (e.g., using 4-chloro-3-methylphenol derivatives) .
- Condensation reactions with pyrrolidine-containing pyrimidine intermediates, often employing condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI in solvents such as dichloromethane or DMF .
- Reductive amination or nucleophilic substitution to finalize the acetamide linkage, using catalysts like HCl or H₂SO₄ .
Example workflow:
Q. Which spectroscopic and analytical methods are used to confirm the compound’s identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the pyrrolidinyl protons appear as multiplet signals at δ 1.8–2.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₀ClN₃O₂).
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- HPLC-PDA : Purity >95% is standard; use C18 columns with acetonitrile/water gradients .
Q. What solvents and catalysts are optimal for its synthesis?
- Methodological Answer :
- Solvents : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilic substitution, while ethanol/acetic acid aids condensation .
- Catalysts : Acidic conditions (HCl, H₂SO₄) promote amide bond formation; palladium catalysts may assist in cross-coupling for pyrimidine intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., nitro group reduction) .
- Stoichiometry : Use 1.2–1.5 equivalents of pyrrolidine derivatives to drive substitution reactions to completion .
- Intermediate Purification : Pre-purify intermediates via recrystallization (e.g., using ethanol/water) to minimize impurities in later stages .
Q. How to resolve contradictions in bioactivity data across assays?
- Methodological Answer :
- Purity Validation : Re-analyze compound purity via HPLC and NMR to rule out impurities affecting bioactivity .
- Assay Standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and replicate experiments across cell lines .
- Structural Analog Comparison : Compare activity with analogs (e.g., replacing pyrrolidine with piperidine) to identify SAR trends .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) based on pyrimidine scaffold interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of acetamide-pyrrolidine conformers in aqueous solution .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values from published datasets .
Q. How to handle hygroscopic or unstable intermediates during synthesis?
- Methodological Answer :
- Anhydrous Conditions : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reagent additions) .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thioacetamide intermediates .
- Low-Temperature Storage : Store intermediates at –20°C in desiccators with silica gel .
Q. What strategies improve metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask the acetamide group as a tert-butyl carbamate for enhanced plasma stability .
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to slow hepatic metabolism .
- Enzymatic Assays : Test stability in liver microsomes (human/rat) to identify vulnerable sites .
Data Contradiction Analysis
Q. How to address conflicting spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to optimize geometry and calculate theoretical NMR shifts; discrepancies >0.5 ppm suggest misassignment .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish pyrimidine H-2/H-6 protons .
Q. Why does the compound exhibit variable solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- LogP Analysis : Calculate partition coefficient (e.g., ClogP ~2.5) to predict solubility trends.
- Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays; for in vivo, optimize with cyclodextrin inclusion complexes .
Structural and Functional Comparisons
Q. How does this compound compare to analogs with different heterocycles (e.g., piperidine vs. pyrrolidine)?
- Methodological Answer :
| Analog | Heterocycle | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|---|
| Pyrrolidine | 5-membered ring | 12.3 ± 1.2 | 0.8 |
| Piperidine | 6-membered ring | 28.7 ± 3.1 | 1.5 |
- Key Insight : Smaller pyrrolidine enhances target binding but reduces solubility due to higher rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
